molecular formula C12H12F3NO4S B1303356 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 251096-97-6

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1303356
CAS RN: 251096-97-6
M. Wt: 323.29 g/mol
InChI Key: RYNZZKHRKJIGHR-UHFFFAOYSA-N
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Description

“1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 251096-97-6 . It has a molecular weight of 323.29 . The IUPAC name for this compound is 1-{[3-(trifluoromethyl)phenyl]sulfonyl}proline .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not mentioned in the retrieved documents.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule . The compound also contains a trifluoromethyl group and a phenylsulfonyl group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 107 - 108°C . The predicted boiling point is 184.7±50.0 °C and the predicted density is 1.49±0.1 g/cm3 . The predicted acidity coefficient (pKa) is -7.99±0.20 .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The presence of this group in a compound can lead to the development of new drugs with improved efficacy and safety profiles.

Antidepressant Medication Research

Compounds containing the trifluoromethyl group, such as fluoxetine, have been used in the treatment of depression, panic disorder, and obsessive–compulsive disorder . Research into analogs of “1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid” could lead to the discovery of new antidepressant medications.

Agrochemical Synthesis

The trifluoromethyl group is also found in agrochemicals due to its ability to resist degradation and improve the bioavailability of the active ingredients . This compound could be studied for its potential use in creating more effective and durable pesticides or herbicides.

Catalysis

In the field of catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . Researchers could explore the use of this compound in developing new catalytic systems for chemical synthesis.

Material Science

The unique properties of the trifluoromethyl group can be utilized in material science, particularly in the development of advanced materials with specific electronic or optical characteristics .

Enantioselective Synthesis

The pyrrolidine ring is known for its contribution to the stereochemistry of molecules. The compound could be valuable in the study of enantioselective synthesis, where the goal is to produce chiral molecules with high enantiomeric purity .

Safety and Hazards

The compound has been classified with the hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNZZKHRKJIGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380631
Record name 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid

CAS RN

251096-97-6
Record name 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251096-97-6
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